molecular formula C7H7ClO2 B1619750 4-Chloro-5-methylbenzene-1,3-diol CAS No. 3446-05-7

4-Chloro-5-methylbenzene-1,3-diol

Cat. No.: B1619750
CAS No.: 3446-05-7
M. Wt: 158.58 g/mol
InChI Key: VYGLBTZLOQTMBG-UHFFFAOYSA-N
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Description

4-Chloro-5-methylbenzene-1,3-diol is an organic compound with the molecular formula C7H7ClO2. It is a derivative of benzene, featuring a chlorine atom and a methyl group attached to a benzene ring with two hydroxyl groups at the 1 and 3 positions. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Biochemical Analysis

Biochemical Properties

It is known that benzylic halides, such as 4-Chloro-5-methylbenzene-1,3-diol, typically react via an SN2 pathway if they are primary, and via an SN1 pathway if they are secondary or tertiary, due to the resonance-stabilized carbocation .

Molecular Mechanism

The molecular mechanism of action of this compound is not well-understood. It is known that electrophilic aromatic substitution reactions, such as those involving this compound, occur in two steps. In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-methylbenzene-1,3-diol typically involves the chlorination of 5-methylbenzene-1,3-diol. One common method is the reaction of 5-methylbenzene-1,3-diol with N-chlorosuccinimide (NCS) in chloroform at room temperature. The reaction proceeds as follows:

  • Dissolve 5-methylbenzene-1,3-diol in chloroform.
  • Add N-chlorosuccinimide to the solution.
  • Stir the mixture at room temperature for several hours.
  • Pour the reaction mixture into water and extract the product with dichloromethane.
  • Purify the product by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using similar reagents and conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-methylbenzene-1,3-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to remove the chlorine atom or reduce the hydroxyl groups to hydrogen atoms.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dechlorinated compounds or fully reduced benzene derivatives.

    Substitution: Compounds with various functional groups replacing the chlorine atom.

Scientific Research Applications

4-Chloro-5-methylbenzene-1,3-diol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    5-Methylbenzene-1,3-diol: Lacks the chlorine atom, making it less reactive in certain substitution reactions.

    4-Chlorobenzene-1,3-diol: Lacks the methyl group, affecting its steric and electronic properties.

    4-Chloro-2-methylphenol: Similar structure but with a hydroxyl group at the 2 position instead of the 1 position.

Uniqueness

4-Chloro-5-methylbenzene-1,3-diol is unique due to the presence of both a chlorine atom and a methyl group on the benzene ring, which influences its reactivity and interactions with other molecules. This combination of functional groups makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.

Properties

IUPAC Name

4-chloro-5-methylbenzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClO2/c1-4-2-5(9)3-6(10)7(4)8/h2-3,9-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYGLBTZLOQTMBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80188032
Record name 1,3-Benzenediol, 4-chloro-5-methyl- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80188032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3446-05-7
Record name Resorcinol, 4-chloro-5-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003446057
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Benzenediol, 4-chloro-5-methyl- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80188032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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